molecular formula C11H9Cl2NO B1604290 2,7-Dichloro-8-methylquinoline-3-methanol CAS No. 1017403-83-6

2,7-Dichloro-8-methylquinoline-3-methanol

Cat. No.: B1604290
CAS No.: 1017403-83-6
M. Wt: 242.1 g/mol
InChI Key: PVIVNROWACGOBL-UHFFFAOYSA-N
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Description

2,7-Dichloro-8-methylquinoline-3-methanol is a chemical compound with the molecular formula C₁₁H₉Cl₂NO and a molecular weight of 242.1 g/mol . This compound is primarily used in research and development settings and is not intended for diagnostic or therapeutic use . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features two chlorine atoms, a methyl group, and a methanol group attached to the quinoline ring.

Chemical Reactions Analysis

2,7-Dichloro-8-methylquinoline-3-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the methanol group to other functional groups, such as aldehydes or ketones.

    Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-Dichloro-8-methylquinoline-3-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dichloro-8-methylquinoline-3-methanol involves its interaction with various molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis . The specific pathways and targets depend on the functional groups attached to the quinoline ring and the overall structure of the compound.

Comparison with Similar Compounds

2,7-Dichloro-8-methylquinoline-3-methanol can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(2,7-dichloro-8-methylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO/c1-6-9(12)3-2-7-4-8(5-15)11(13)14-10(6)7/h2-4,15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIVNROWACGOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640652
Record name (2,7-Dichloro-8-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017403-83-6
Record name (2,7-Dichloro-8-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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